2-Propyl-1,3-benzoxazol-5-amine

Vue d'ensemble

Description

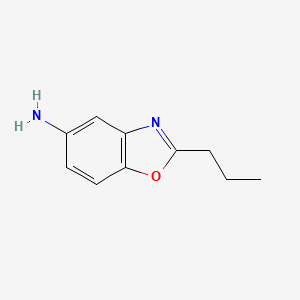

2-Propyl-1,3-benzoxazol-5-amine is an organic compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-1,3-benzoxazol-5-amine typically involves the condensation of 2-aminophenol with propyl aldehyde under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts. One common method involves the use of hydrochloric acid as a catalyst, where the reaction mixture is heated to reflux for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts, such as nanocatalysts or ionic liquids, can further improve the reaction conditions and reduce the environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

2-Propyl-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

2-Propyl-1,3-benzoxazol-5-amine has shown promising anticancer properties. Research indicates that it can induce cytotoxic effects in several cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancers. For example, one study reported an IC50 value of 2.6 µM against the MCF-7 cell line, indicating potent antiproliferative activity .

Mechanism of Action

The compound's mechanism involves the inhibition of specific enzymes and modulation of signaling pathways related to cell proliferation and apoptosis. Its ability to bind to molecular targets is crucial for its therapeutic efficacy.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.6 |

| HepG2 | 1.4 |

| A549 | 1.1 |

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various bacterial strains and fungi. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against Pichia pastoris and Bacillus subtilis. The minimal inhibitory concentration (MIC) for Pichia pastoris was found to be significantly lower than that for Bacillus subtilis, showcasing its potential as a therapeutic agent for fungal infections.

Table 2: Antimicrobial Activity of this compound

| Bacterial/Fungal Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Escherichia coli | 64 |

| Pichia pastoris | 16 |

Material Science

In material science, this compound is utilized as a fluorescent dye in biological imaging and as an additive in polymers to enhance optical properties. Its incorporation into materials can improve their performance in electronic applications.

Fluorescent Dyes

The compound's fluorescence properties make it suitable for visualizing cellular processes with high precision. This application is particularly beneficial in biological research where tracking cellular dynamics is essential.

Analytical Chemistry

In analytical chemistry, this compound is employed in methods for detecting specific metal ions, aiding in environmental monitoring and quality control processes in manufacturing industries.

Application Example

It has been utilized in analytical methods for the detection of heavy metals, contributing to environmental safety measures by ensuring compliance with regulatory standards.

Mécanisme D'action

The mechanism of action of 2-Propyl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity is attributed to its ability to interfere with cell signaling pathways that regulate cell growth and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Propyl-1,3-benzoxazol-5-amine: Unique for its propyl group at the second position, which influences its chemical reactivity and biological activity.

2-Methyl-1,3-benzoxazol-5-amine: Similar structure but with a methyl group, leading to different reactivity and applications.

2-Ethyl-1,3-benzoxazol-5-amine: Contains an ethyl group, affecting its physical and chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

2-Propyl-1,3-benzoxazol-5-amine is an organic compound characterized by its molecular formula and a molecular weight of 176.22 g/mol. This compound is notable for its unique propyl group at the second position of the benzoxazole ring, which significantly influences its biological activity and chemical reactivity. Research indicates that derivatives of benzoxazole, including this compound, exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-HIV properties.

Anticancer Properties

The anticancer potential of this compound has been investigated through various studies. It has demonstrated significant cytotoxic effects against several cancer cell lines, including:

- Breast Cancer Cells : MCF-7, MDA-MB-231

- Lung Cancer Cells : A549

- Liver Cancer Cells : HepG2

- Prostate Cancer Cells : PC3

- Colorectal Cancer Cells : HCT-116

These studies suggest that the compound can inhibit cell proliferation and induce apoptosis in these cancer types . The mechanism of action appears to involve modulation of key signaling pathways such as MAPK/ERK, which are critical for cell growth and survival.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis (Gram-positive) | Varies (specific values not detailed) |

| Escherichia coli (Gram-negative) | Varies (specific values not detailed) |

| Pseudomonas aeruginosa | Significant inhibition observed |

The compound's activity against these strains suggests potential applications in treating bacterial infections and possibly in combination therapies to enhance the efficacy of existing antibiotics .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting the pharmacokinetics of co-administered drugs.

- Binding to Biomolecules : It binds to various proteins and nucleic acids, which can lead to either inhibition or activation of enzymatic functions depending on the target.

- Cell Signaling Modulation : By affecting signaling pathways such as MAPK/ERK, it alters cellular responses related to growth and apoptosis .

Case Studies

Recent studies have highlighted the efficacy of this compound in specific applications:

- Cancer Cell Line Studies : Research demonstrated that treatment with this compound led to a significant reduction in viability in breast and lung cancer cell lines when compared to untreated controls.

- Antimicrobial Efficacy : In a study assessing antimicrobial activity, certain derivatives were found to have lower MIC values against E. coli compared to traditional antibiotics, suggesting enhanced effectiveness as a novel antimicrobial agent .

Propriétés

IUPAC Name |

2-propyl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-3-10-12-8-6-7(11)4-5-9(8)13-10/h4-6H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYENCKOREHAFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311402 | |

| Record name | 2-Propyl-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-62-2 | |

| Record name | 2-Propyl-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.